molecular formula C6H13FO3 B1606535 2-[2-(2-Fluoroethoxy)ethoxy]ethanol CAS No. 373-45-5

2-[2-(2-Fluoroethoxy)ethoxy]ethanol

Cat. No.: B1606535
CAS No.: 373-45-5
M. Wt: 152.16 g/mol
InChI Key: SSZYZLZGRCUYIK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-[2-(2-Fluoroethoxy)ethoxy]ethanol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase (ADH), which converts this compound into fluoroacetaldehyde using nicotinamide adenine dinucleotide (NAD+) as a cofactor . Fluoroacetaldehyde is further converted into fluoroacetate, which is a precursor to fluorocitrate, an inhibitor of aconitase, an enzyme that participates in the tricarboxylic acid (TCA) cycle .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can cause epigastric distress, such as vomiting, and central nervous effects, including auditory hallucinations and numbness of the face or nose . These effects occur gradually after being exposed to the compound for several hours .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by alcohol dehydrogenase (ADH) into fluoroacetaldehyde and then into fluoroacetate . Fluoroacetate is a precursor to fluorocitrate, which inhibits aconitase, an enzyme in the TCA cycle . This inhibition disrupts the TCA cycle, leading to a decrease in cellular energy production and affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products, such as fluoroacetate, can have long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative toxic effects, including disruption of cellular metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . Threshold effects observed in studies include epigastric distress and central nervous system effects . High doses can lead to severe toxicity, including respiratory distress and organ damage .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion by alcohol dehydrogenase (ADH) into fluoroacetaldehyde and then into fluoroacetate . Fluoroacetate is further metabolized into fluorocitrate, which inhibits aconitase in the TCA cycle . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in cellular energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . The compound’s solubility in water and organic solvents facilitates its distribution throughout the body . It can accumulate in specific tissues, leading to localized effects and toxicity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its accumulation in mitochondria can disrupt cellular energy production by inhibiting the TCA cycle .

Preparation Methods

The synthesis of 2-[2-(2-Fluoroethoxy)ethoxy]ethanol can be achieved through several methods:

Comparison with Similar Compounds

2-[2-(2-Fluoroethoxy)ethoxy]ethanol can be compared with similar compounds such as:

These comparisons highlight the unique structure and properties of this compound, making it valuable in various applications.

Properties

IUPAC Name

2-[2-(2-fluoroethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYZLZGRCUYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190756
Record name Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-45-5
Record name 2-(2-(2-Fluoroethoxy)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-fluoroethoxy)ethoxy]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-(2-FLUOROETHOXY)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQF9TLC879
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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